molecular formula C11H16O B3059400 1-(3-Isopropylphenyl)ethanol CAS No. 99723-36-1

1-(3-Isopropylphenyl)ethanol

Cat. No.: B3059400
CAS No.: 99723-36-1
M. Wt: 164.24 g/mol
InChI Key: FZQGJOUJOQNIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Isopropylphenyl)ethanol is an organic compound with the molecular formula C11H16O. It is a secondary alcohol characterized by the presence of an isopropyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Isopropylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Isopropylphenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Isopropylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.

Major Products:

Mechanism of Action

The mechanism of action of 1-(3-Isopropylphenyl)ethanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can form hydrogen bonds and participate in various biochemical reactions. Its effects are mediated through interactions with enzymes and receptors, influencing metabolic and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3-Isopropylphenyl)ethanol is unique due to the specific positioning of the isopropyl group on the phenyl ring, which influences its chemical reactivity and physical properties. This structural feature can affect its interactions with other molecules and its overall stability .

Conclusion

This compound is a compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and application in diverse fields.

Properties

IUPAC Name

1-(3-propan-2-ylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8(2)10-5-4-6-11(7-10)9(3)12/h4-9,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQGJOUJOQNIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544194
Record name 1-[3-(Propan-2-yl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99723-36-1
Record name 1-[3-(Propan-2-yl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.